N-[3-(dimethylamino)propyl]-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a pyrrolidinone group (2,5-dioxopyrrolidin-1-yl), a benzothiazole group (4-ethoxy-1,3-benzothiazol-2-yl), and a dimethylamino propyl group (3-(dimethylamino)propyl). These groups could confer various properties to the molecule, depending on their arrangement and the overall structure of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and pyrrolidinone rings suggests that the compound could have a rigid, planar structure in part of the molecule. The dimethylamino propyl group could add some flexibility to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could be hydrolyzed under acidic or basic conditions. The benzothiazole ring might undergo electrophilic aromatic substitution. The ether group is generally quite stable but could be cleaved under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of polar functional groups like the amide could make it somewhat soluble in polar solvents. The benzothiazole ring could contribute to UV-visible absorption .Wirkmechanismus
Target of Action
The primary target of F2019-1241, also known as DA-1241, is the G-Protein-Coupled Receptor 119 (GPR119) . GPR119 is a receptor that plays a significant role in metabolic processes and is expressed in various tissues, including the pancreas and gastrointestinal tract.
Mode of Action
F2019-1241 acts as an agonist to the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the GPR119 receptor, F2019-1241 stimulates the receptor’s activity, leading to various downstream effects.
Biochemical Pathways
The activation of the GPR119 receptor by F2019-1241 leads to a cascade of biochemical reactions. These reactions result in the production of cyclic adenosine monophosphate (cAMP), a messenger molecule that plays a crucial role in many biological processes, including the regulation of metabolism .
Pharmacokinetics
The pharmacokinetic properties of F2019-1241 are currently under investigation. It is known that the compound is being tested in clinical trials for its efficacy and safety .
Result of Action
The activation of the GPR119 receptor by F2019-1241 has shown promising results in pre-clinical and clinical studies. It has demonstrated reduced hepatic steatosis, hepatic inflammation, and liver fibrosis, while also improving glucose control . These effects suggest that F2019-1241 could be a potential treatment for metabolic dysfunction-associated steatohepatitis (MASH) and nonalcoholic steatohepatitis (NASH).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S.ClH/c1-4-28-14-7-5-8-15-19(14)21-20(29-15)23(12-6-11-22(2)3)18(27)13-24-16(25)9-10-17(24)26;/h5,7-8H,4,6,9-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDFPHUKHXTLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)CN3C(=O)CCC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.